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Compound Name: Vamidothion-d6

Cat. No.: B1160557

Get Quote

Executive Directive: The Vamidothion Challenge
Vamidothion (O,O-dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate)

represents a distinct class of organophosphate (OP) insecticides known for systemic

persistence. Unlike many OPs that degrade rapidly, Vamidothion's thioether moiety undergoes

"lethal activation" in biological systems, converting to Vamidothion Sulfoxide and Vamidothion

Sulfone. These metabolites often exhibit higher acetylcholinesterase (AChE) inhibition potency

than the parent compound.

For drug development professionals and toxicologists, mapping this metabolic fate is critical.

Standard analytical methods often fail to differentiate matrix interferences from low-level

sulfone metabolites. Deuterated Vamidothion (

-Vamidothion) serves as the gold-standard tool to resolve these challenges. By introducing
stable isotopes, researchers can achieve absolute quantification via Isotope Dilution Mass
Spectrometry (IDMS) and trace metabolic pathways with high specificity, free from the
radiological hazards of

C labeling.
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Chemical Strategy & Synthesis
To study the metabolic fate effectively, the deuterium label must be placed in a position that is

chemically stable yet retains the core structure during the primary oxidative metabolism

(activation).

Structural Design
Target Molecule:

-Vamidothion (O,O-di(

-methyl) label).

Rationale: The primary metabolic pathway of interest is the oxidation of the thioether sulfur.

The P-O-C bonds are stable during this oxidation. Therefore, a

-label on the methoxy groups allows for the simultaneous quantification of Vamidothion, V-
Sulfoxide, and V-Sulfone using a single internal standard baseline.

Custom Synthesis Protocol
Note: This protocol adapts the standard industrial synthesis of Vamidothion (Search Result

1.10) for laboratory-scale deuterated production.

Reagents:

-Methanol (

, >99.8% D)

Phosphorus pentasulfide (

)

2-((2-hydroxyethyl)thio)-N-methylpropanamide (The "Thio-Amide" Precursor)

Step-by-Step Methodology:

Formation of
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-DMCT (O,O-dimethyl phosphorochloridothioate):

React

with

under controlled temperature (50°C) to form

-O,O-dimethyl dithiophosphoric acid.

Chlorinate using Sulfuryl Chloride (

) to yield

-O,O-dimethyl phosphorochloridothioate.

Validation: Check GC-MS for m/z shift +6 compared to non-deuterated standard.

Coupling Reaction:

Dissolve the Thio-Amide precursor in dry toluene.

Add an acid scavenger (e.g., Triethylamine).

Add

-DMCT dropwise at 0-5°C.

Reflux at 60°C for 4 hours.

Purification:

Wash with water and 5%

.

Extract organic layer, dry over

.

Recrystallize from cold isopropanol.
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Yield Target: >95% chemical purity, >99% isotopic enrichment.

Metabolic Pathway Elucidation
Understanding the biotransformation of Vamidothion requires mapping the competition between

Activation (Oxidation) and Detoxification (Hydrolysis).

Pathway Diagram
The following diagram illustrates the oxidative activation of Vamidothion to its toxic metabolites

and the hydrolytic cleavage that renders it inactive.
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Figure 1: Metabolic pathway of Vamidothion showing oxidative activation (Red) and hydrolytic

detoxification (Green).

Experimental Workflow: In Vitro Metabolic Stability
This protocol determines the Intrinsic Clearance (

) of Vamidothion and the formation kinetics of the Sulfoxide/Sulfone metabolites using the
deuterated standard for absolute quantification.

Protocol A: Microsomal Incubation
Materials:

Pooled Liver Microsomes (Rat or Human), 20 mg/mL.
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NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL

G6PDH).

Test Compound: Vamidothion (1 µM final).

Internal Standard:

-Vamidothion.

Procedure:

Pre-incubation: Mix 475 µL of Microsome/Buffer mix (0.5 mg/mL protein in 100 mM

Phosphate Buffer, pH 7.4) with 5 µL of Vamidothion stock. Incubate at 37°C for 5 min.

Initiation: Add 20 µL of NADPH regenerating system. Start timer.

Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

Quenching & IS Addition: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile

containing 100 nM

-Vamidothion.

Why this step? The IS corrects for matrix effects and injection variability during the

subsequent LC-MS analysis.

Preparation: Centrifuge at 4000g for 10 min. Transfer supernatant to LC vials.

Analytical Method: LC-MS/MS Parameters
To distinguish the deuterated standard from the native analyte and its metabolites, specific

Mass Transitions (MRM) must be optimized.

Table 1: MRM Transitions for Vamidothion Profiling
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Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Role

Vamidothion 288.1 146.0 15 Quant Target

Vamidothion-

Sulfoxide
304.1 162.0 18 Metabolite 1

Vamidothion-

Sulfone
320.1 178.0 20 Metabolite 2

-Vamidothion
294.1 152.0 15 Internal Standard

Note: The mass shift of +6 Da is maintained in the product ion if the fragmentation retains the

dimethyl phosphate head group. If fragmentation cleaves the P-S bond, the product ion

spectrum must be verified to ensure the label is tracked.

Analytical Workflow Diagram
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Figure 2: Analytical workflow for Isotope Dilution Mass Spectrometry (IDMS).

Data Interpretation & Safety
Calculating Intrinsic Clearance ( )
Plot the natural log (ln) of the remaining Vamidothion peak area ratio (Analyte/IS) vs. time.

Safety Considerations
Toxicity: Vamidothion is a potent cholinesterase inhibitor. Handle all neat standards in a

Biosafety Level 2 fume hood.
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Deuterium Handling: Deuterated compounds are chemically identical to parents regarding

toxicity but may exhibit delayed metabolic clearance (Kinetic Isotope Effect) in vivo. Treat

with equal or higher caution than the parent compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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